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molecular formula C14H17NO B8723181 2-Benzyl-1-azabicyclo[2.2.2]octan-3-one CAS No. 28281-22-3

2-Benzyl-1-azabicyclo[2.2.2]octan-3-one

Cat. No. B8723181
M. Wt: 215.29 g/mol
InChI Key: UGYHGZBKZOGBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06869946B2

Procedure details

A mixture of 3-quinuclidinone (6.25 g, 50 mmol), benzaldehyde (5.83 g, 55 mmol) and KOH (0.84 g, 15 mmol) in 30 mL MeOH is heated under reflux for 16 h. The reaction is cooled and water is added. The mixture is extracted with CHCl3, dried (MgSO4), filtered and concentrated. The yellow solid is triturated with warm heptane, filtered and dried to provide 6.6 g (62%) of 2-benzylidene-1-azabicyclo[2.2.2]octan-3-one. A suspension of 2-benzylidene-1-azabicyclo[2.2.2]octan-3-one (6.6 g, 31 mmol) in MeOH is treated with a THF slurry of 10% Pd/C (0.38 g) in a Parr hydrogenation bottle. The bottle is charged with 40 psi of hydrogen gas and allowed to shake for 1 h. The mixture is filtered through Celite, and the solvent is removed in vacuo. The residue is purified by chromatography (Biotage 40M, 30% EtOAc/hexanes—100% EtOAc) to afford 0.48 g (7%) of 2-benzylidene-1-azabicyclo[2.2.2]octan-3-ol and 4.8 g (72%) of 2-benzylquinuclidin-3-one. MS (ESI+) for C14H17NO m/z 216.1 (M+H)+.
Name
2-benzylidene-1-azabicyclo[2.2.2]octan-3-one
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.38 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=[C:8]1[C:13](=[O:14])[CH:12]2[CH2:15][CH2:16][N:9]1[CH2:10][CH2:11]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1COCC1.[H][H]>CO.[Pd]>[CH:1](=[C:8]1[CH:13]([OH:14])[CH:12]2[CH2:11][CH2:10][N:9]1[CH2:16][CH2:15]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:1]([CH:8]1[C:13](=[O:14])[CH:12]2[CH2:11][CH2:10][N:9]1[CH2:16][CH2:15]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
2-benzylidene-1-azabicyclo[2.2.2]octan-3-one
Quantity
6.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=C1N2CCC(C1=O)CC2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0.38 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography (Biotage 40M, 30% EtOAc/hexanes—100% EtOAc)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)=C1N2CCC(C1O)CC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.48 g
YIELD: PERCENTYIELD 7%
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1N2CCC(C1=O)CC2
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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